molecular formula C20H20O6 B1669318 Cubebin CAS No. 18423-69-3

Cubebin

Cat. No.: B1669318
CAS No.: 18423-69-3
M. Wt: 356.4 g/mol
InChI Key: DIYWRNLYKJKHAM-UHFFFAOYSA-N
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Description

Tetrahydro-3,4-dipiperonylfuran-2-ol is a natural product found in Piper cubeba and Piper guineense with data available.

Mechanism of Action

Target of Action

Cubebin has been found to interact with several targets. It has demonstrated antiplatelet activity, specifically inhibiting platelet aggregation induced by thrombin . In addition, it has shown significant interactions with the targets PknB and DprE1, proteins associated with Mycobacterium tuberculosis . Furthermore, it has exhibited antibacterial activity against microorganisms that cause endodontic infections .

Mode of Action

This compound interacts with its targets to exert its biological effects. For instance, it inhibits platelet aggregation, a key process in arterial thrombosis . In the context of Mycobacterium tuberculosis, this compound interacts with the targets PknB and DprE1, leading to significant docking scores compared to controls . Moreover, it has been found to inhibit acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease .

Biochemical Pathways

This compound affects several biochemical pathways. It promotes vasorelaxation via the NO/cGMP pathway in rat aorta, without the involvement of prostacyclin . It also demonstrates hepatoprotective effects by improving alterations of biochemical and physiological indexes of serum and hepatic tissue induced by CCl4 .

Result of Action

This compound’s action results in various molecular and cellular effects. It has demonstrated neuroprotective effects against β-amyloid (Aβ) cytotoxicity in SH-SY5Y human neuroblastoma cell lines . It also exhibits hepatoprotective effects, improving alterations in biochemical and physiological indexes of serum and hepatic tissue induced by CCl4 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, patients can be affected by external factors such as the environment, chemical reagents, and drugs, which can cause severe hepatic damage . .

Biochemical Analysis

Properties

IUPAC Name

3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYWRNLYKJKHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871975
Record name 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cubebin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18423-69-3
Record name Tetrahydro-3,4-dipiperonylfuran-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cubebin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 - 132 °C
Record name Cubebin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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